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molecular formula C14H18BrNO3 B1467874 Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate CAS No. 1055880-27-7

Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B1467874
M. Wt: 328.2 g/mol
InChI Key: UVAMFEMOEAGDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222245B2

Procedure details

A mixture of 1,1-dimethylethyl [(3-bromo-2-hydroxyphenyl)methyl](2-hydroxyethyl)carbamate (Preparation 100) (2.35 g, 6.79 mmol) and triphenylphosphine (1.96 g, 7.47 mmol) in tetrahydrofuran (40 ml) under nitrogen was cooled to 0° C. Diisopropyl azodicarboxylate (DIAD) (1.47 ml, 7.47 mmol) was added dropwise and the resulting mixture stirred for 1 h then concentrated in vacuo. The solvent was removed and the material washed twice with brine, dried (magnesium sulphate) then concentrated in vacuo. Purification of the residue by flash chromatography on silica gel, eluting with 5-25% ethyl acetate in cyclohexane gave the title compound (1.35 g). MS (ES) C14H1879BrNO2 requires 327 found 228 [M+H—COOC(CH3)3]+.
Name
1,1-dimethylethyl [(3-bromo-2-hydroxyphenyl)methyl](2-hydroxyethyl)carbamate
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:20])=[C:4]([CH2:8][N:9]([CH2:17][CH2:18]O)[C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:5]=[CH:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[Br:1][C:2]1[C:3]2[O:20][CH2:18][CH2:17][N:9]([C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])[CH2:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1,1-dimethylethyl [(3-bromo-2-hydroxyphenyl)methyl](2-hydroxyethyl)carbamate
Quantity
2.35 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)CN(C(OC(C)(C)C)=O)CCO)O
Name
Quantity
1.96 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.47 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
the material washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5-25% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC=2CN(CCOC21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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